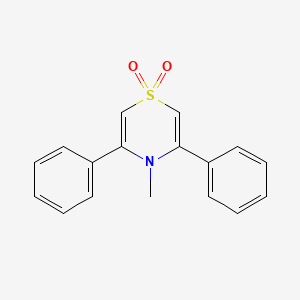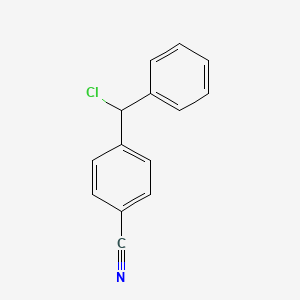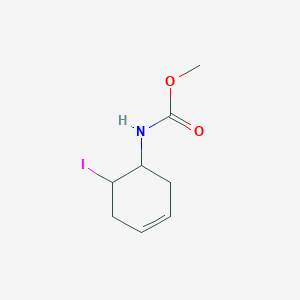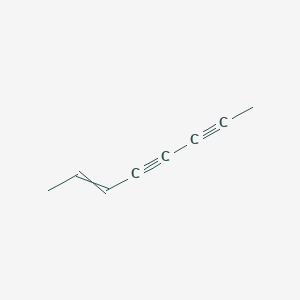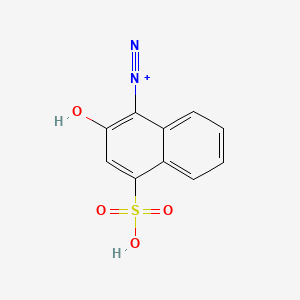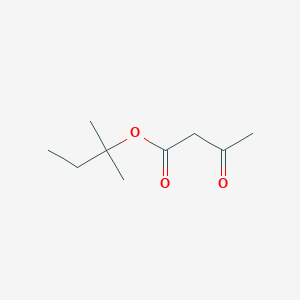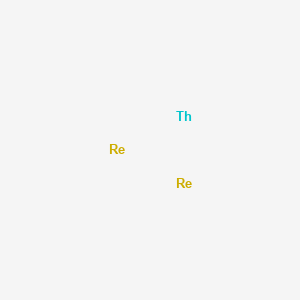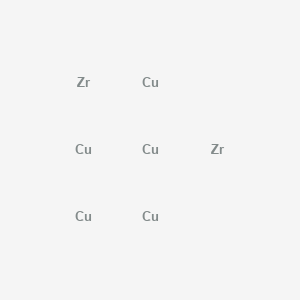
Copper--zirconium (5/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–zirconium (5/2) is an intermetallic compound composed of copper and zirconium. This compound is part of the broader family of copper-zirconium alloys, which are known for their unique properties such as high strength, excellent corrosion resistance, and good thermal and electrical conductivity. These properties make copper–zirconium (5/2) a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–zirconium (5/2) can be synthesized through various methods, including the sol-gel technique and high-temperature solid-state reactions. In the sol-gel method, copper and zirconium precursors are mixed in a solution, followed by gelation and calcination to form the desired compound . High-temperature solid-state reactions involve heating a mixture of copper and zirconium powders at elevated temperatures to induce the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of copper–zirconium (5/2) typically involves melting and casting processes. The raw materials, copper and zirconium, are melted together in a furnace and then cast into molds to form ingots. These ingots are subsequently processed through various mechanical and thermal treatments to achieve the desired microstructure and properties .
Analyse Des Réactions Chimiques
Types of Reactions: Copper–zirconium (5/2) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include copper oxide, zirconium oxide, and various substituted compounds depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Copper–zirconium (5/2) has a wide range of scientific research applications due to its unique properties:
Mécanisme D'action
The mechanism by which copper–zirconium (5/2) exerts its effects is primarily through its catalytic activity and interaction with other molecules. The compound’s surface properties and the presence of active sites facilitate various chemical reactions. For instance, in catalytic applications, copper–zirconium (5/2) provides active sites for the adsorption and activation of reactant molecules, leading to enhanced reaction rates and selectivity . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Copper–zirconium (5/2) can be compared with other similar compounds such as copper-zinc, copper-titanium, and copper-nickel alloys. These compounds share some common properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics:
Copper-zinc: Known for its excellent machinability and use in brass production.
Copper-titanium: Noted for its high strength and use in aerospace applications.
Copper-nickel: Valued for its resistance to seawater corrosion and use in marine applications.
Copper–zirconium (5/2) stands out due to its unique combination of properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
12159-10-3 |
|---|---|
Formule moléculaire |
Cu5Zr2 |
Poids moléculaire |
500.18 g/mol |
Nom IUPAC |
copper;zirconium |
InChI |
InChI=1S/5Cu.2Zr |
Clé InChI |
SVTQCBSFWVYLLO-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Zr].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


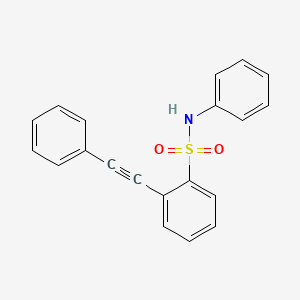
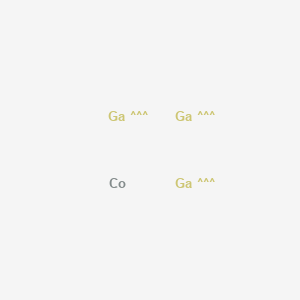
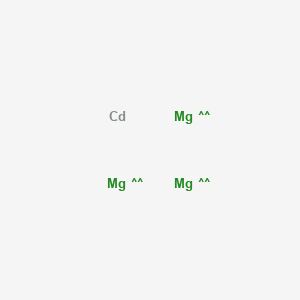
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
